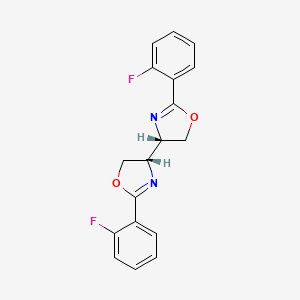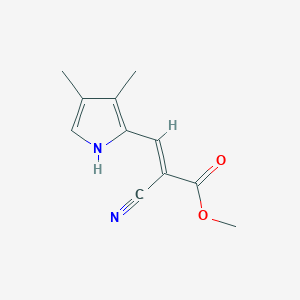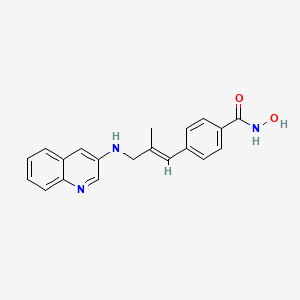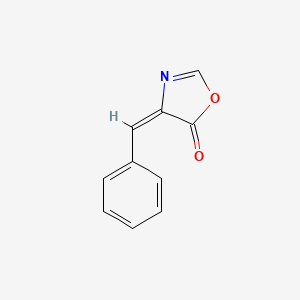
Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxy, methyl, and methylsulfonyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of (2S,4R)-ethyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate with methanesulfonyl chloride in the presence of a base such as pyridine . This reaction results in the formation of the desired compound through the substitution of the hydroxyl group with a methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous synthesis of the compound under controlled conditions, minimizing waste and improving yield.
Chemical Reactions Analysis
Types of Reactions
Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-ethyl 1-benzyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylate
- Pyrrolidine-2,5-dione
- Prolinol scaffolds
Uniqueness
Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in synthetic organic chemistry and drug discovery .
Properties
Molecular Formula |
C11H19NO7S |
|---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
butanoyl (2S)-3-hydroxy-1-methyl-4-methylsulfonyloxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO7S/c1-4-5-8(13)18-11(15)9-10(14)7(6-12(9)2)19-20(3,16)17/h7,9-10,14H,4-6H2,1-3H3/t7?,9-,10?/m0/s1 |
InChI Key |
RFWYSXBNLCNOIT-ZAJCDATESA-N |
Isomeric SMILES |
CCCC(=O)OC(=O)[C@@H]1C(C(CN1C)OS(=O)(=O)C)O |
Canonical SMILES |
CCCC(=O)OC(=O)C1C(C(CN1C)OS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
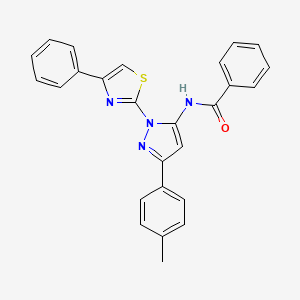
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)

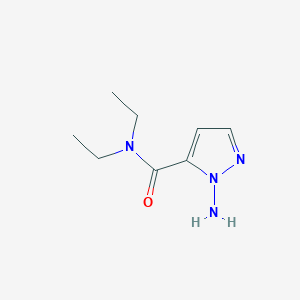

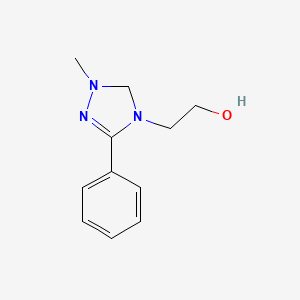
![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
